molecular formula C18H21N5O5 B145407 2-(2-Phenylethoxy)adenosine CAS No. 131865-79-7

2-(2-Phenylethoxy)adenosine

Cat. No. B145407
M. Wt: 387.4 g/mol
InChI Key: LNJMSJMYTVMMGS-LSCFUAHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethoxy)adenosine, also known as PEA-A, is a chemical compound that belongs to the class of adenosine analogs. It is a potent and selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. PEA-A has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicine.

Mechanism Of Action

2-(2-Phenylethoxy)adenosine acts as a selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. Activation of the adenosine A2A receptor leads to a cascade of intracellular signaling events that result in various physiological and biochemical effects. Some of the effects of adenosine A2A receptor activation include:
1. Vasodilation: Adenosine A2A receptor activation leads to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.
2. Neuroprotection: Adenosine A2A receptor activation leads to the inhibition of neuronal activity, reducing the risk of excitotoxicity and neuronal damage.
3. Anti-inflammatory effects: Adenosine A2A receptor activation leads to the inhibition of pro-inflammatory cytokines, reducing inflammation and oxidative stress.

Biochemical And Physiological Effects

2-(2-Phenylethoxy)adenosine has been shown to have a wide range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Phenylethoxy)adenosine has been shown to induce vasodilation in various organs, including the brain, heart, and kidneys.
2. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
3. Anti-inflammatory effects: 2-(2-Phenylethoxy)adenosine has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

2-(2-Phenylethoxy)adenosine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: 2-(2-Phenylethoxy)adenosine is a selective agonist of the adenosine A2A receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: 2-(2-Phenylethoxy)adenosine is a potent agonist of the adenosine A2A receptor, which allows for the activation of this receptor at lower concentrations.
Some of the limitations of 2-(2-Phenylethoxy)adenosine for lab experiments include:
1. Cost: 2-(2-Phenylethoxy)adenosine can be expensive, which may limit its use in some experiments.
2. Stability: 2-(2-Phenylethoxy)adenosine can be unstable in certain conditions, which may affect its potency and efficacy in experiments.

Future Directions

There are several future directions for the study of 2-(2-Phenylethoxy)adenosine. Some of these include:
1. Development of new analogs: The development of new analogs of 2-(2-Phenylethoxy)adenosine with improved potency, selectivity, and stability could lead to new therapeutic applications.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 2-(2-Phenylethoxy)adenosine in humans for the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to understand the underlying molecular mechanisms of 2-(2-Phenylethoxy)adenosine's effects on various physiological and biochemical processes.
4. Combination therapy: The use of 2-(2-Phenylethoxy)adenosine in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

2-(2-Phenylethoxy)adenosine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to combine different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Both methods have been used successfully to produce 2-(2-Phenylethoxy)adenosine in large quantities for research purposes.

Scientific Research Applications

2-(2-Phenylethoxy)adenosine has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor activation. It has been shown to have a wide range of potential applications in the fields of neuroscience, pharmacology, and medicine. Some of the areas where 2-(2-Phenylethoxy)adenosine has been studied include:
1. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
2. Parkinson's disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of Parkinson's disease by reducing motor symptoms and improving cognitive function.
3. Cardiovascular disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of cardiovascular disease by reducing inflammation and oxidative stress.
4. Cancer: 2-(2-Phenylethoxy)adenosine has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

properties

CAS RN

131865-79-7

Product Name

2-(2-Phenylethoxy)adenosine

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1

InChI Key

LNJMSJMYTVMMGS-LSCFUAHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

SMILES

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

synonyms

2-(2-phenylethoxy)adenosine
SHA 40
SHA-40

Origin of Product

United States

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